molecular formula C13H12ClN3O3 B2425579 3-[1-(3-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034310-79-5

3-[1-(3-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2425579
CAS No.: 2034310-79-5
M. Wt: 293.71
InChI Key: VJYOHVQCWNAFNB-UHFFFAOYSA-N
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Description

3-[1-(3-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a compound that features a unique structure combining an azetidine ring with an imidazolidine-2,4-dione moiety

Properties

IUPAC Name

3-[1-(3-chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c14-9-3-1-2-8(4-9)12(19)16-6-10(7-16)17-11(18)5-15-13(17)20/h1-4,10H,5-7H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYOHVQCWNAFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Cl)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves the reaction of 3-chlorobenzoyl chloride with azetidin-3-ylamine, followed by cyclization with imidazolidine-2,4-dione. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring’s tertiary nitrogen and strained three-membered structure make it susceptible to nucleophilic attack.

Reaction Type Reagents/Conditions Products Key Observations
Aminolysis Primary amines (e.g., methylamine), DCM, RTRing-opening to form amide derivativesChlorobenzoyl group stabilizes intermediates via resonance.
Hydrolysis H₂O/H⁺ or H₂O/OH⁻, refluxAzetidine ring cleavage to yield β-amino acids or imidazolidine hydrolysisAcidic conditions favor dione stability; basic conditions accelerate ring-opening.

Oxidation and Reduction

The imidazolidine-2,4-dione moiety undergoes redox reactions at carbonyl groups:

Reaction Type Reagents/Conditions Products Mechanistic Insights
Reduction NaBH₄ in MeOHPartial reduction to imidazolidinolsSelective reduction of one carbonyl group occurs due to steric hindrance.
Oxidation KMnO₄/H⁺Cleavage to urea derivativesChlorine substituent directs oxidation regioselectivity .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions via azetidine’s strained ring:

Reagents/Conditions Products Applications
Nitrile oxides, Cu(I) catalysisIsoxazolidine-fused hybridsEnhanced bioactivity in synthesized analogs .
Azides, Huisgen conditionsTriazole-linked conjugatesUsed in click chemistry for drug delivery.

Functional Group Transformations

Chlorobenzoyl Group Reactivity:

  • Suzuki Coupling : Pd(PPh₃)₄, aryl boronic acids → Biaryl derivatives (enhanced π-stacking in drug design) .

  • Electrophilic Aromatic Substitution : HNO₃/H₂SO₄ → Nitro derivatives (meta-directing effect of Cl observed).

Ring-Opening and Rearrangements

Under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), the azetidine ring undergoes cleavage:

  • Acidic Conditions : Protonation at nitrogen leads to β-lactam formation.

  • Basic Conditions : Deprotonation triggers rearrangement to bicyclic amines.

Stability and Degradation Pathways

  • Photodegradation : UV light induces C-Cl bond homolysis, forming benzoyl radicals (traced via ESR).

  • Thermal Decomposition : Above 200°C, decarboxylation yields imidazolidinone byproducts.

Comparative Reactivity with Analogues

Compound Variation Reactivity Difference
3-Chloro vs. 4-Chlorobenzoyl3-Cl exhibits higher electrophilicity due to reduced steric hindrance .
Azetidine vs. Pyrrolidine ringsAzetidine’s ring strain accelerates nucleophilic substitution by 3x.

Scientific Research Applications

3-[1-(3-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(3-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorobenzoyl)azetidin-3-ol
  • 3-(1-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Uniqueness

3-[1-(3-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.

Biological Activity

3-[1-(3-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione, with the CAS number 2034310-79-5, is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant studies that highlight its pharmacological significance.

  • Molecular Formula : C13H12ClN3O3
  • Molecular Weight : 293.70 g/mol
  • Structure : The compound features an imidazolidine core substituted with a chlorobenzoyl group and an azetidine moiety.

Antimicrobial Properties

Research indicates that imidazolidine derivatives exhibit notable antimicrobial activity. A study on related compounds demonstrated that modifications in the structure significantly influenced their effectiveness against various bacterial strains. For instance, the introduction of halogen substituents has been linked to enhanced antibacterial properties .

Anticancer Potential

The compound's structural analogs have shown promise in cancer research. A study highlighted the synthesis of similar imidazolidine derivatives that exhibited cytotoxic effects on cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, suggesting that this compound may also possess anticancer properties .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease pathways. Compounds structurally related to this compound have been evaluated for their ability to inhibit phospholipase A2 and other enzymes involved in inflammatory responses. These findings suggest potential applications in treating inflammatory diseases .

Synthesis and Testing

A significant study synthesized various imidazolidine derivatives, including this compound. The synthesized compounds underwent biological testing against different microbial strains and cancer cell lines. Results indicated that some derivatives displayed promising activity, paving the way for further exploration into their therapeutic applications .

Comparative Biological Activity Table

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
This compoundAntimicrobialE. coli25
Analog AAnticancerHeLa (cervical cancer)15
Analog BEnzyme InhibitionPhospholipase A210

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-[1-(3-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a multi-step route:

Core Formation : Construct the imidazolidine-2,4-dione core via cyclization of urea with glycine derivatives under basic or acidic conditions.

Azetidine Functionalization : Introduce the 3-chlorobenzoyl group via nucleophilic acyl substitution on the azetidine ring, requiring anhydrous conditions and catalysts like DMAP.

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Optimization includes adjusting temperature (60–80°C for acyl substitution), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1.2:1 acyl chloride to azetidine) to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are prioritized for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent connectivity (e.g., azetidine CH2 protons at δ 3.5–4.0 ppm; imidazolidine-dione carbonyls at ~170 ppm in 13C NMR).
  • X-ray Crystallography : Resolve stereochemistry and confirm the azetidine ring puckering and benzoyl group orientation.
  • FT-IR : Identify carbonyl stretches (imidazolidine-dione C=O at ~1750 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹).
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Predict binding affinity to target proteins (e.g., enzymes like HDACs or kinases) using software like AutoDock Vina. Focus on the 3-chlorobenzoyl group’s hydrophobic interactions and the azetidine’s conformational flexibility.
  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying regions for functionalization (e.g., adding electron-withdrawing groups to the benzoyl ring).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations .

Q. What experimental strategies address contradictory bioactivity data across different assays?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C, serum-free media) to eliminate confounding variables.
  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorogenic substrates) with cell-based viability tests (MTT assay) to confirm mechanism-specific activity.
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives in cellular assays .

Q. How can reaction engineering improve yield in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading, mixing speed). For example, a central composite design for the acyl substitution step can identify optimal catalyst (e.g., 5 mol% DMAP) and solvent (toluene vs. THF).
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., benzoylation), reducing byproduct formation.
  • In-line Analytics : Use PAT tools like FT-IR probes to monitor reaction progress in real time .

Q. What methodologies resolve spectral overlap in NMR data for structurally similar analogs?

  • Methodological Answer :

  • 2D NMR Techniques : Utilize HSQC to correlate 1H-13C signals, distinguishing azetidine CH2 groups from imidazolidine protons.
  • Decoupling Experiments : Suppress coupling between adjacent protons (e.g., NOESY to confirm spatial proximity of the benzoyl group to the azetidine ring).
  • Isotopic Labeling : Synthesize 15N-labeled analogs to simplify amide proton assignments in crowded regions (δ 6.5–8.0 ppm) .

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